molecular formula C23H24Br2O5S B1587084 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide CAS No. 40070-59-5

4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide

Cat. No. B1587084
CAS RN: 40070-59-5
M. Wt: 572.3 g/mol
InChI Key: JHWIBPVPGLHJHA-RMFGFXDFSA-N
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Description

“4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide” is also known as Bromophenol Blue . It is an industrial chemical primarily used as an analytical reagent in laboratories .

Scientific Research Applications

  • Specific Scientific Field : Analytical Chemistry
  • Summary of the Application : Bromophenol Blue is primarily used as a pH indicator, a color marker, and a dye. It changes color in response to changes in pH, making it useful in various scientific and industrial applications .
  • Methods of Application or Experimental Procedures : In a laboratory setting, Bromophenol Blue can be added to a solution to test its pH. The solution changes color depending on the pH: it is yellow at pH 3.0, green at pH 4.6, and blue at pH 6.2 .
  • Results or Outcomes : The color change allows scientists to quickly and easily determine the pH of a solution. This can be crucial in many experiments, as the pH can affect the behavior of other chemicals in the solution .
  • Electrophoretic Color Marker

    • Specific Scientific Field : Molecular Biology
    • Summary of the Application : Bromophenol Blue is used as a color marker to monitor the process of agarose gel electrophoresis and polyacrylamide gel electrophoresis .
    • Methods of Application or Experimental Procedures : Bromophenol Blue is added to the gel and it migrates in the same direction as DNA or protein. The rate at which it migrates varies according to gel density and buffer composition .
    • Results or Outcomes : The migration of Bromophenol Blue allows scientists to monitor the progress of the electrophoresis .
  • Protein and Nucleic Acid Detection

    • Specific Scientific Field : Biochemistry
    • Summary of the Application : Bromophenol Blue is used as a dye to detect proteins and nucleic acids, particularly when staining living tissues .
    • Methods of Application or Experimental Procedures : Bromophenol Blue is added to the sample and it binds to proteins and nucleic acids, allowing them to be visualized .
    • Results or Outcomes : The binding of Bromophenol Blue allows scientists to detect and quantify the presence of proteins and nucleic acids in a sample .
  • Water Treatment

    • Specific Scientific Field : Environmental Science
    • Summary of the Application : Bromophenol Blue is a toxic dye that can contaminate water. Various adsorbents have been used to remove Bromophenol Blue from water .
    • Methods of Application or Experimental Procedures : Adsorbents such as biomass, activated carbon, biochar, polymer, nanoparticle, and composite are used to treat Bromophenol Blue-contaminated water .
    • Results or Outcomes : The adsorption process removes Bromophenol Blue from the water, reducing its toxicity and making the water safer for use .

Safety And Hazards

Bromophenol Blue was identified as a potential concern to the environment based on available information regarding possible persistence, accumulation in organisms, and potential to cause harm to organisms .

properties

CAS RN

40070-59-5

Product Name

4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide

Molecular Formula

C23H24Br2O5S

Molecular Weight

572.3 g/mol

IUPAC Name

2-bromo-4-[(3S)-3-[(1S,4S,5R,6S)-5-bromo-4-hydroxy-3,6-dimethylcyclohex-2-en-1-yl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol

InChI

InChI=1S/C23H24Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,13,16,19,21,26-27H,1-4H3/t13-,16-,19+,21-,23-/m0/s1

InChI Key

JHWIBPVPGLHJHA-RMFGFXDFSA-N

Isomeric SMILES

C[C@H]1[C@H](C=C([C@@H]([C@@H]1Br)O)C)[C@@]2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C

SMILES

CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C

Canonical SMILES

CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C

Origin of Product

United States

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